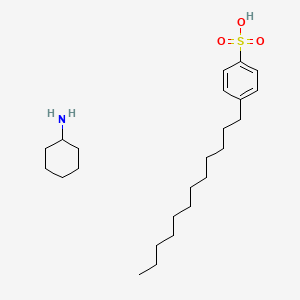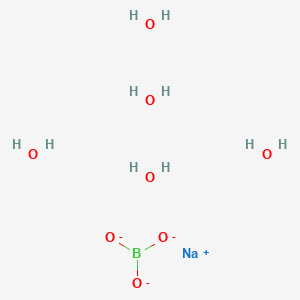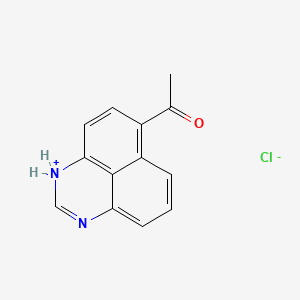
6-Acetylperimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetylperimidine hydrochloride is a nitrogen-containing heterocyclic compound It belongs to the class of perimidines, which are known for their versatile applications in various fields such as medicinal chemistry, industrial chemistry, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetylperimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,8-diaminonaphthalene with acetic anhydride, followed by cyclization to form the perimidine ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The use of catalysts such as metal salts or acids can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Acetylperimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted perimidines .
Aplicaciones Científicas De Investigación
6-Acetylperimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Acetylperimidine hydrochloride involves its interaction with specific molecular targets. The acetyl group enhances its ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Perimidine: The parent compound without the acetyl group.
1,8-Diaminonaphthalene: A precursor in the synthesis of perimidines.
N-Acetylperimidine: A closely related compound with similar properties.
Uniqueness: This modification allows for a broader range of chemical reactions and interactions compared to its analogs .
Propiedades
Número CAS |
101831-63-4 |
|---|---|
Fórmula molecular |
C13H11ClN2O |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
1-(3H-perimidin-3-ium-6-yl)ethanone;chloride |
InChI |
InChI=1S/C13H10N2O.ClH/c1-8(16)9-5-6-12-13-10(9)3-2-4-11(13)14-7-15-12;/h2-7H,1H3,(H,14,15);1H |
Clave InChI |
XTVVQSXBDYTSNB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C=CC=C3C2=C(C=C1)[NH2+]C=N3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)
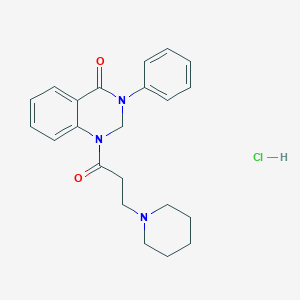


![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
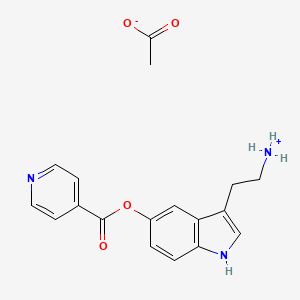
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)


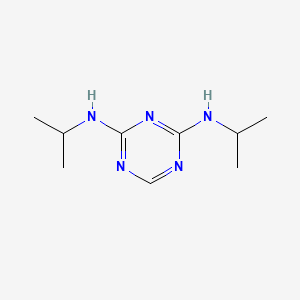
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)

